molecular formula C27H27FN4S B10932481 1,1-dibenzyl-3-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea

1,1-dibenzyl-3-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea

Cat. No.: B10932481
M. Wt: 458.6 g/mol
InChI Key: VQOWMUXENSXZJK-UHFFFAOYSA-N
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Description

N,N-DIBENZYL-N’-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]THIOUREA is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound features a unique structure with a pyrazole ring substituted with fluorobenzyl and dimethyl groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIBENZYL-N’-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]THIOUREA typically involves the reaction of N,N-dibenzylthiourea with a substituted pyrazole derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or dimethyl sulfoxide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and quality control measures. The use of automated reactors and advanced analytical techniques ensures the consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-DIBENZYL-N’-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Ethanol, dimethyl sulfoxide

    Bases: Sodium hydroxide, potassium carbonate

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N,N-DIBENZYL-N’-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]THIOUREA has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of materials with specific properties, such as adhesives, flame retardants, and thermal stabilizers.

Mechanism of Action

The mechanism of action of N,N-DIBENZYL-N’-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]THIOUREA involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N,N-DIBENZYL-N’-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]THIOUREA
  • N,N-DIBENZYL-N’-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA
  • N,N-DIBENZYL-N’-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA

Uniqueness

N,N-DIBENZYL-N’-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]THIOUREA is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C27H27FN4S

Molecular Weight

458.6 g/mol

IUPAC Name

1,1-dibenzyl-3-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]thiourea

InChI

InChI=1S/C27H27FN4S/c1-20-26(21(2)32(30-20)19-24-15-9-10-16-25(24)28)29-27(33)31(17-22-11-5-3-6-12-22)18-23-13-7-4-8-14-23/h3-16H,17-19H2,1-2H3,(H,29,33)

InChI Key

VQOWMUXENSXZJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2F)C)NC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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